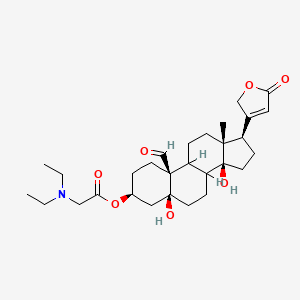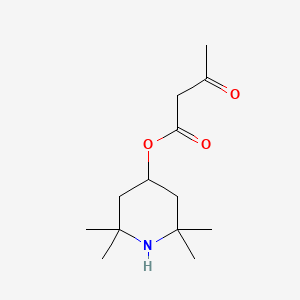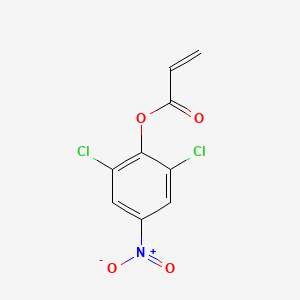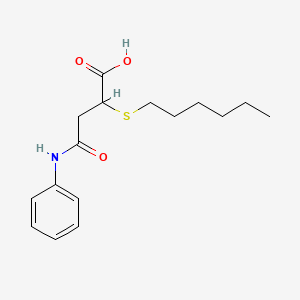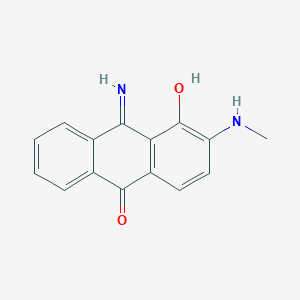
9-Amino-2-(methylamino)anthracene-1,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Amino-2-(methylamino)anthracene-1,10-dione is an organic compound with the molecular formula C15H11NO2. It is a derivative of anthraquinone, a class of compounds known for their vibrant colors and applications in dyes and pigments.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-Amino-2-(methylamino)anthracene-1,10-dione typically involves the nitration of anthraquinone followed by reduction and methylation steps. The general synthetic route can be summarized as follows:
Nitration: Anthraquinone is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups.
Reduction: The nitro groups are then reduced to amino groups using reducing agents such as iron powder and hydrochloric acid.
Methylation: The amino groups are methylated using methylating agents like methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
9-Amino-2-(methylamino)anthracene-1,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding hydroquinone form.
Substitution: The amino groups can participate in substitution reactions, such as acylation and alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Acylation can be carried out using acyl chlorides or anhydrides, while alkylation can be performed using alkyl halides.
Major Products
The major products formed from these reactions include various substituted anthraquinones, hydroquinones, and other derivatives with modified functional groups .
Aplicaciones Científicas De Investigación
9-Amino-2-(methylamino)anthracene-1,10-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other anthraquinone derivatives and as a reagent in organic synthesis.
Biology: The compound is used in studies involving DNA intercalation and as a fluorescent probe for biological imaging.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to intercalate with DNA and inhibit topoisomerase enzymes.
Industry: It is widely used as a dye for synthetic fibers, plastics, and other materials.
Mecanismo De Acción
The mechanism of action of 9-Amino-2-(methylamino)anthracene-1,10-dione involves its ability to intercalate with DNA, disrupting the normal function of the DNA molecule. This intercalation can inhibit the activity of topoisomerase enzymes, which are essential for DNA replication and transcription. The compound’s interaction with DNA and enzymes makes it a potential candidate for anticancer research .
Comparación Con Compuestos Similares
Similar Compounds
1-Amino-2-methyl-9,10-anthracenedione: Similar in structure but lacks the methylamino group.
1,4-Bis(methylamino)anthraquinone: Contains two methylamino groups, offering different reactivity and applications.
1-Amino-4-hydroxy-2-methoxyanthraquinone: Contains additional hydroxyl and methoxy groups, altering its chemical properties and uses .
Uniqueness
9-Amino-2-(methylamino)anthracene-1,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to intercalate with DNA and its vibrant color make it valuable in both scientific research and industrial applications .
Propiedades
Número CAS |
65016-83-3 |
|---|---|
Fórmula molecular |
C15H12N2O2 |
Peso molecular |
252.27 g/mol |
Nombre IUPAC |
4-hydroxy-10-imino-3-(methylamino)anthracen-9-one |
InChI |
InChI=1S/C15H12N2O2/c1-17-11-7-6-10-12(15(11)19)13(16)8-4-2-3-5-9(8)14(10)18/h2-7,16-17,19H,1H3 |
Clave InChI |
KLQLFCOYNCOKBI-UHFFFAOYSA-N |
SMILES canónico |
CNC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



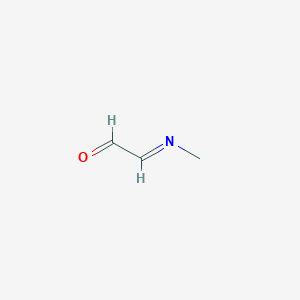
![[(1S)-7-Oxabicyclo[4.1.0]hepta-2,4-dien-2-yl]methanol](/img/structure/B14484077.png)
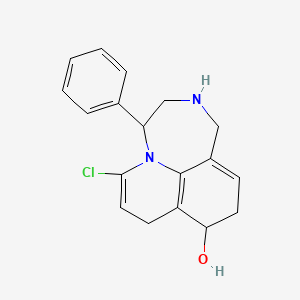
![N,N'-(1,4-Phenylene)bis{4-[ethenyl(dimethyl)silyl]benzamide}](/img/structure/B14484084.png)
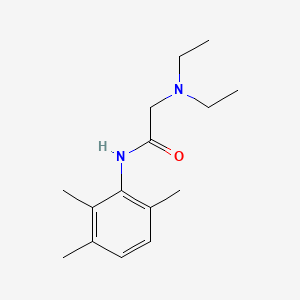
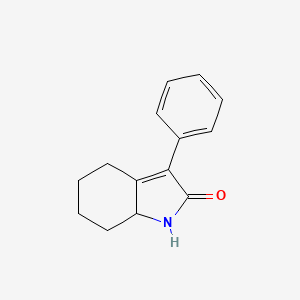

![2-Propanol, 1-[bis(2-hydroxyethyl)amino]-3-(octyloxy)-](/img/structure/B14484113.png)
